6-Chloro Pantoprazole

Description

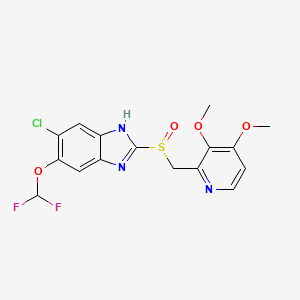

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2N3O4S/c1-24-12-3-4-20-11(14(12)25-2)7-27(23)16-21-9-5-8(17)13(26-15(18)19)6-10(9)22-16/h3-6,15H,7H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHDACUGVKVGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 6 Chloro Pantoprazole

Precursor Synthesis Pathways

The assembly of 6-Chloro Pantoprazole (B1678409) relies on the synthesis of two key heterocyclic precursors: a chloromethyl pyridine (B92270) derivative and a substituted benzimidazole (B57391).

A crucial intermediate for the synthesis is 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. One common synthetic route starts from 2-methylol-3,4-dimethoxy-pyridine. google.com This alcohol precursor is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in a solvent like dichloromethane (B109758). google.com The reaction converts the hydroxyl group into a more reactive chloromethyl group, facilitating subsequent condensation. google.com An example of this reaction involves dissolving the pyridine precursor in dichloromethane, followed by the slow addition of thionyl chloride at a controlled temperature (e.g., 0-5 °C), and then allowing the reaction to proceed for a couple of hours. google.com The resulting hydrochloride salt is then isolated, often by precipitation with a solvent like ethanol. google.com Alternative starting materials, such as maltol, have also been reported for the synthesis of this pyridine derivative. chemicalbook.comzebpharma.com

Table 1: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

| Starting Material | Reagent | Solvent | Key Conditions | Product | Ref |

|---|

The benzimidazole portion of the molecule, specifically 6-chloro-5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, is another key building block. quickcompany.in The synthesis for the related compound, 5-chloro-2-mercaptobenzimidazole, can be achieved through the reaction of o-phenylenediamines with reagents like carbon disulfide or N-aminorhodanine. researchgate.netorientjchem.org For instance, reacting N-(2-amino-5-chloro-4-(difluoromethoxy)phenyl)acetamide hydrochloride with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the desired 6-chloro-5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. quickcompany.in The reaction is typically heated for several hours to ensure completion. quickcompany.in Another general method involves heating o-phenylenediamines with N-aminorhodanine in a solvent like xylene. orientjchem.org

Condensation Reactions for Core Structure Formation

The core thioether structure of 6-Chloro Pantoprazole is formed by the condensation of the two precursor molecules: 2-(chloromethyl)-3,4-dimethoxypyridine and 6-chloro-5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. quickcompany.in This reaction is a nucleophilic substitution where the thiol group of the benzimidazole attacks the electrophilic chloromethyl group of the pyridine. google.com The process is carried out in the presence of a base, such as sodium hydroxide (NaOH), to deprotonate the thiol, forming a more nucleophilic thiolate anion. quickcompany.innih.gov The reaction temperature is typically maintained between 20 to 60 °C. quickcompany.in This condensation results in the formation of 2-((3,4-dimethoxypyridin-2-yl)methylthio)-6-chloro-5-(difluoromethoxy)-1H-benzo[d]imidazole, the direct sulfide (B99878) precursor to this compound. quickcompany.in In some processes, this thioether intermediate is not isolated but is carried forward in a "one-pot" synthesis to the next step. wipo.intgoogleapis.com

Table 2: Condensation Reaction Conditions

| Pyridine Precursor | Benzimidazole Precursor | Base | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|---|

| 2-(Chloromethyl)-3,4-dimethoxypyridine | 6-chloro-5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol | Sodium Hydroxide | Methanol/Water | ~50 °C | 2-((3,4-dimethoxypyridin-2-yl)methylthio)-6-chloro-5-(difluoromethoxy)-1H-benzo[d]imidazole | quickcompany.in |

Post-Condensation Chemical Modifications and Functionalization

Following the formation of the core thioether structure, further chemical modifications are necessary to arrive at the final product and to generate novel derivatives.

The critical step in converting the thioether intermediate to this compound is the oxidation of the sulfide to a sulfoxide (B87167). quickcompany.inresearchgate.net This transformation is a key step in the synthesis of all proton pump inhibitors of this class. nih.gov A variety of oxidizing agents can be employed, including sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govgoogleapis.comnih.gov The use of sodium hypochlorite in an aqueous solution is a common and cost-effective method. nih.govgoogle.com

A significant challenge in this step is controlling the reaction to prevent over-oxidation of the desired sulfoxide to the corresponding sulfone impurity, which can be difficult to remove. nih.gov The reaction conditions, such as temperature (often kept low, e.g., 0-8 °C), pH, and the amount of oxidizing agent, must be carefully controlled to maximize the yield of the sulfoxide and minimize the formation of byproducts like the sulfone and N-oxides. nih.govgoogle.comgoogleapis.com

Table 3: Common Oxidizing Agents for Sulfide to Sulfoxide Conversion

| Oxidizing Agent | Key Features/Conditions | Potential Byproducts | Ref |

|---|---|---|---|

| Sodium Hypochlorite (NaOCl) | Cost-effective; reaction often run at 0-8 °C in aqueous or biphasic systems. | Sulfone, N-oxide | nih.govgoogle.com |

| Hydrogen Peroxide (H₂O₂) | Often used with a metal catalyst (e.g., vanadium, molybdenum, or tungsten compounds). | Sulfone | google.comwipo.int |

| m-Chloroperoxybenzoic acid (m-CPBA) | Effective but can be costly and generates m-chlorobenzoic acid as a byproduct. | Sulfone | nih.gov |

The chloro group on the benzimidazole ring of this compound serves as a chemical handle for further derivatization. This group can participate in nucleophilic substitution reactions, allowing for the introduction of various other functional groups. This strategy is valuable for creating a library of analogs to study structure-activity relationships (SAR). By replacing the chloro atom with different substituents, researchers can modulate the compound's physicochemical and biological properties. smolecule.com The reactivity of the chloro group towards nucleophiles provides a pathway for generating novel compounds based on the pantoprazole scaffold. smolecule.commdpi.com

Deprotonation Mechanisms and their Implications

The chemical behavior of this compound, like other proton pump inhibitors (PPIs), is significantly influenced by deprotonation. Under basic conditions, the proton on the benzimidazole ring, which is acidic, can be removed. This process results in the formation of an anionic species. smolecule.com This deprotonation is a key step in the mechanism of action of pantoprazole and its derivatives.

In the acidic environment of the gastric parietal cells, pantoprazole derivatives undergo a protonation process. Following protonation, the molecule transforms into a sulfenamide (B3320178) derivative. nih.gov This activated form then covalently binds to the cysteine residues of the H+/K+-ATPase enzyme, which is also known as the proton pump. nih.govnih.gov This binding inactivates the enzyme, thereby inhibiting gastric acid secretion. nih.govdrugbank.com The specific cysteine residues to which different PPIs bind can vary, but this has not been definitively linked to significant differences in their antisecretory activity. nih.gov

The molecular structure of pantoprazole includes a benzimidazole ring and a pyridine ring. The distribution of different molecular forms of pantoprazole is dependent on the pH of the surrounding medium. Theoretical calculations using software like Chemaxon can predict the microspecies distribution. For pantoprazole, below a pH of 7, three major protonated forms (Form A, C, and E) are observed. mdpi.com The ability of these protonated forms to interact with water molecules through hydrogen bonding influences their solubility. mdpi.com

The deprotonation and subsequent chemical reactions are crucial for the synthesis of pantoprazole analogs and for studying their biological activities. smolecule.com For instance, the formation of related compounds and potential impurities during synthesis can be influenced by the pH and the presence of oxidizing agents. The formation of a dimeric byproduct of pantoprazole, for example, has been shown to be pH-dependent, occurring at pH values of 8 or lower. acs.org Understanding these deprotonation and subsequent reaction mechanisms is vital for optimizing synthetic routes and minimizing impurity formation. nih.gov

Advanced Synthetic Approaches

The synthesis of benzimidazole-based compounds like this compound has evolved to include more efficient and environmentally friendly methods. These advanced approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, particularly for the synthesis of heterocyclic compounds like benzimidazoles. mdpi.comtandfonline.comscilit.comarkat-usa.org This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, higher product yields, and often cleaner reactions with fewer byproducts. arkat-usa.orgmilestonesrl.com

The application of microwave irradiation can dramatically accelerate the synthesis of benzimidazole derivatives. For example, some reactions that would take hours to complete using traditional heating can be finished in a matter of minutes with microwave assistance. mdpi.comarkat-usa.org This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more efficient energy transfer. mdpi.com

Several studies have demonstrated the successful application of microwave-assisted synthesis for various benzimidazole derivatives. dergipark.org.trmdpi.com These methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. mdpi.comdergipark.org.tr In some cases, the reactions can be carried out under solvent-free conditions, further enhancing the green credentials of the process. mdpi.com The use of solid supports like montmorillonite (B579905) K10 clay can also facilitate these reactions. dergipark.org.tr

The following table summarizes the advantages of microwave-assisted synthesis in benzimidazole chemistry:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes mdpi.comarkat-usa.org |

| Yields | Often lower | Generally higher mdpi.comarkat-usa.org |

| Purity | May require extensive purification | Often results in cleaner products arkat-usa.org |

| Energy Consumption | Higher | Lower milestonesrl.com |

| Solvent Use | Often requires solvents | Can be performed solvent-free mdpi.com |

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals, including this compound and other PPIs. mdpi.com The goal is to develop more sustainable and environmentally benign processes. google.com

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Synthetic routes with high atom economy generate less waste.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are toxic and environmentally harmful. Green chemistry encourages the use of safer alternatives, such as water, or conducting reactions under solvent-free conditions. mdpi.com For instance, an improved process for lansoprazole (B1674482) synthesis utilized water as a solvent in the coupling step, leading to a high yield and purity of the product and serving as an eco-friendly medium. rjpbcs.com

Design for Energy Efficiency: As highlighted in the section on microwave-assisted synthesis, using energy-efficient methods can significantly reduce the environmental impact of chemical processes. milestonesrl.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. mdpi.com For example, the use of a Wells-Dawson heteropoly acid catalyst has been reported for the synthesis of benzimidazole derivatives. dergipark.org.tr Iron catalysis has also been employed for the enantioselective sulfoxidation in the synthesis of esomeprazole, a related PPI. acs.org

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org The use of enzymes in synthesis can often eliminate the need for protecting groups due to their high specificity. acs.org

An example of a greener approach in PPI synthesis is the use of sodium hypochlorite as an oxidizing agent for the conversion of the sulfide intermediate to the sulfoxide. nih.govrjpbcs.com This method avoids the use of potentially hazardous reagents like m-chloroperbenzoic acid (m-CPBA) and can be performed under milder conditions. rjpbcs.com The byproducts of this reaction are often simple salts like sodium chloride, which are environmentally benign. rjpbcs.com

Chemical Stability, Degradation Pathways, and Reactive Intermediates Research

Forced Degradation Studies and Conditions Affecting Chemical Integrity

Proton pump inhibitors, including Pantoprazole (B1678409), are known to be labile in acidic conditions. The degradation process is initiated by the protonation of the pyridine (B92270) and benzimidazole (B57391) rings. This acid-catalyzed rearrangement leads to the formation of active intermediates which are inherently unstable. For Pantoprazole, the rate of degradation is directly related to the concentration of hydrogen ions; as the pH decreases, the rate of degradation increases. While specific kinetic data for 6-Chloro Pantoprazole is not published, it is anticipated to exhibit similar acid-labile characteristics due to the shared benzimidazole sulfoxide (B87167) core structure.

Oxidative stress is a common degradation pathway for sulfoxide-containing compounds. In the synthesis and storage of Pantoprazole, oxidation of the sulfide (B99878) intermediate yields the desired sulfoxide (Pantoprazole), but over-oxidation can lead to the formation of the corresponding sulfone, a common process-related impurity. nih.govresearchgate.netacs.org Forced degradation studies on Pantoprazole using oxidizing agents like hydrogen peroxide typically show the formation of this sulfone derivative. It is plausible that this compound would undergo a similar oxidative degradation pathway, yielding the 6-chloro-pantoprazole sulfone.

Investigations into the thermal and photolytic stability of Pantoprazole have shown that it is susceptible to degradation upon exposure to heat and light, particularly UV radiation. Photodegradation can lead to a complex mixture of products, including the formation of a benzimidazole-2-thione and various pyridine derivatives. The stability of a drug substance under thermal and photolytic stress is a key parameter evaluated during forced degradation studies to establish appropriate storage and handling conditions. ich.org Specific studies detailing the thermal and photolytic breakdown of this compound have not been identified in the reviewed literature.

Identification of Degradation Products and Their Formation Mechanisms

The identification of degradation products is essential for ensuring the safety and quality of a drug substance. For the parent compound Pantoprazole, several degradation products and process-related impurities have been identified and characterized.

Commonly identified impurities and degradation products for Pantoprazole include:

Pantoprazole Sulfone (Impurity A): Formed via over-oxidation of the sulfoxide.

Pantoprazole Sulfide (Impurity B): The synthetic precursor to Pantoprazole, which can remain as a process-related impurity.

Dimer Impurity (Impurity E): A dimer formed via a proposed free-radical mechanism involving the coupling at the C-6 position of the benzimidazole ring. nih.gov

A proposed mechanism for the formation of a dimeric impurity in Pantoprazole involves the generation of a radical cation, which is stabilized by the substituent at the C-5 position. nih.gov The presence of a chloro group at the 6-position in this compound would likely influence the electronic properties of the benzimidazole ring, potentially affecting the rates and pathways of degradation, but specific degradation products for this compound have not been characterized in published literature.

Table 1: Anticipated Degradation Products of this compound Based on Parent Compound

| Stress Condition | Potential Degradation Product Name | Formation Pathway |

|---|---|---|

| Oxidation | This compound Sulfone | Over-oxidation of the sulfoxide moiety |

| Acid Hydrolysis | Rearrangement Products | Acid-catalyzed intramolecular rearrangement |

| Synthesis | this compound Sulfide | Incomplete oxidation of the sulfide intermediate |

Note: This table is predictive and based on the known degradation of Pantoprazole, as specific studies on this compound are not available.

Investigation of Reactive Intermediates and Side Reactions during Synthesis and Storage

The synthesis of Pantoprazole involves the condensation of a substituted mercaptobenzimidazole with a chloromethylpyridine derivative to form a sulfide intermediate, followed by a controlled oxidation to the sulfoxide. nih.govresearchgate.netgoogle.comsemanticscholar.org

Key side reactions and intermediates in the synthesis of Pantoprazole that could also be relevant for this compound include:

Formation of Sulfone: Over-oxidation during the conversion of the sulfide to the sulfoxide is a primary side reaction. researchgate.netacs.org The choice of oxidizing agent and careful control of reaction conditions are crucial to minimize this impurity. researchgate.netacs.org

N-Alkylation: Methylation or other alkylation on the benzimidazole nitrogen can occur, leading to impurities such as N-methylated pantoprazole (Impurities D and F in Pantoprazole). nih.gov

Dimerization: As mentioned, radical intermediates formed during oxidation can lead to the formation of dimeric impurities. nih.gov The mechanism is thought to be pH-dependent, with formation favored in near-neutral or slightly basic conditions where a radical cation can be generated. nih.gov

While these pathways are well-documented for Pantoprazole, the specific reactive intermediates and side reactions unique to the synthesis and storage of this compound require dedicated investigation. The electron-withdrawing nature of the chlorine atom at the 6-position could influence the reactivity of the benzimidazole ring, potentially altering the profile of side reactions compared to the parent compound.

Advanced Analytical Methodologies for Characterization and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and quantification of 6-Chloro Pantoprazole (B1678409) and its related impurities. These techniques are essential for routine quality control and stability testing.

The development of a robust HPLC method is critical for the accurate determination of 6-Chloro Pantoprazole. Method development focuses on optimizing chromatographic conditions to achieve efficient separation from Pantoprazole and other related substances. scielo.brscielo.br Key parameters that are systematically tested and optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Reversed-phase HPLC is the most common approach. jocpr.com Columns such as C18 and C8 are frequently chosen for their hydrophobicity, which allows for the effective separation of Pantoprazole and its structurally similar impurities. scielo.brtennessee.eduiomcworld.org The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile. scielo.brpillbuys.comresearchgate.net A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the resolution of all compounds with varying polarities within a reasonable run time. scielo.brjocpr.com Detection is commonly performed using a UV detector, with wavelengths around 288 nm or 290 nm providing good sensitivity for this class of compounds. scielo.brresearchgate.netijrpr.com

Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines. scielo.brrasayanjournal.co.in Validation confirms that the analytical procedure is suitable for its intended purpose and includes tests for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). scielo.brscielo.brijrpr.com

Table 1: Examples of HPLC Method Parameters for Pantoprazole and Related Substances

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Hypersil ODS (C18), 125x4.0 mm, 5 µm scielo.br | Phenomenex Gemini C18, 4.6x250mm, 5µ researchgate.net | Waters Symmetry C18, 4.6x150 mm, 5 µm tennessee.edu |

| Mobile Phase | Gradient: 0.01 M Phosphate Buffer (pH 7) & Acetonitrile scielo.br | Isocratic: Methanol & TEA Buffer pH 4.0 (70:30 v/v) researchgate.net | Isocratic: 0.1 M Sodium Phosphate Dibasic (pH 7.5) & Acetonitrile (64:36 v/v) tennessee.edu |

| Flow Rate | 1.0 mL/min scielo.br | 1.0 mL/min researchgate.net | 1.0 mL/min tennessee.edu |

| Detection | 290 nm scielo.br | 280 nm researchgate.net | 290 nm tennessee.edu |

| Column Temp. | 40°C scielo.br | Ambient researchgate.net | Ambient tennessee.edu |

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the substance of interest in the presence of its degradation products, process impurities, and other potential interferences. Developing a SIM for this compound is crucial for assessing its stability under various environmental conditions, such as exposure to acid, base, oxidation, heat, and light. scielo.brresearchgate.netajrconline.org

Forced degradation studies are performed on Pantoprazole to generate potential degradation products. scielo.brscielo.br For instance, Pantoprazole has been shown to degrade significantly under acidic and oxidative conditions, forming impurities such as the corresponding sulfide (B99878) and sulfone derivatives. scielo.brresearchgate.net A validated SIM must be able to separate the main active ingredient from all these stress-induced degradants. researchgate.net The specificity of the method is paramount, ensuring that the peaks corresponding to this compound and other impurities are well-resolved from each other and from the parent drug. scielo.br This capability is essential for monitoring the purity of the substance over its shelf life and ensuring that no potentially harmful degradants go undetected.

Mass Spectrometry for Structural Elucidation

While HPLC is excellent for separation and quantification, mass spectrometry (MS) is the definitive technique for the structural elucidation of impurities like this compound. It provides vital information about molecular weight and structure.

LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for impurity profiling. After the HPLC separates the components of a mixture, the eluent is directed into the mass spectrometer. The MS provides the molecular weight of the parent ion for each separated component. pillbuys.com For an impurity like this compound, LC-MS would be used to confirm its presence by detecting an ion corresponding to its specific molecular weight. Several studies have successfully used LC-MS to identify and characterize various process-related impurities and degradation products of Pantoprazole. pillbuys.comresearchgate.netnih.gov

Table 2: Typical LC-MS System Parameters for Pantoprazole Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| LC Column | C18 column, 4.6 mm × 250 mm, 5 μm researchgate.net | Alltima C18 column, 150 × 4.6 mm, 5 μm nih.gov |

| Mobile Phase | Acetonitrile & 0.02 mol·L-1 Ammonium Acetate researchgate.net | Methanol & 0.005 mol/L Ammonium Acetate with 0.1% Formic Acid nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode researchgate.net | Electrospray Ionization (ESI), Positive Mode nih.gov |

| MS Detector | Mass Spectrometer researchgate.net | Triple Quadrupole MS nih.gov |

High-Resolution Mass Spectrometry (HRMS) is a powerful advancement over standard mass spectrometry because it measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of a molecule's elemental formula. innovareacademics.in While a standard MS might identify an impurity at m/z 400, HRMS can measure it as m/z 400.0779. This exact mass can then be used to calculate a unique elemental composition (e.g., C16H16N3O5F2S), thereby confirming the identity of the impurity. pillbuys.com Studies on Pantoprazole impurities have demonstrated mass accuracies of less than 2 ppm, providing a very high degree of confidence in the proposed structures. sciex.com This technique is indispensable for characterizing novel or unknown impurities that may arise during synthesis or degradation. vbspu.ac.in

Tandem Mass Spectrometry, or MS/MS, provides an even deeper level of structural detail. In an MS/MS experiment, a specific ion of interest (a precursor ion) is selected, isolated, and then fragmented into smaller product ions. unl.pt The resulting fragmentation pattern is like a structural fingerprint, offering clues about the molecule's connectivity and functional groups. innovareacademics.in

For a compound like this compound, the precursor ion corresponding to its molecular weight would be selected. Its fragmentation pattern would then be analyzed and compared to the known fragmentation pattern of Pantoprazole. For example, some oxidative metabolites of proton pump inhibitors are known to show a characteristic loss of sulfur dioxide (SO2), a neutral loss of 64 Da, which points to the presence of a sulfone group. researchgate.net By identifying which fragments retain the chlorine atom (based on their mass), analysts can deduce its position on the molecular scaffold. This detailed structural analysis is critical for fully characterizing an impurity and understanding its potential formation pathways.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for the structural confirmation of this compound, providing detailed information about its molecular framework, functional groups, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to map the connectivity of atoms within the molecule. pillbuys.comacs.org

In ¹H NMR spectroscopy, the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the proton signals provide detailed information about the chemical environment of each hydrogen atom. For instance, the aromatic protons on the benzimidazole (B57391) and pyridine (B92270) rings will appear at characteristic chemical shifts, and their splitting patterns can reveal their substitution patterns. nih.govresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. bhu.ac.in The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment. sigmaaldrich.compaulussegroup.com

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The following data is a representative example.)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 8.15 (d, J=5.5 Hz, 1H) | Pyridine-H | 162.5 | C=N |

| 7.70 (s, 1H) | Benzimidazole-H | 154.0 | C-O |

| 7.45 (d, J=8.5 Hz, 1H) | Benzimidazole-H | 151.2 | C-O |

| 7.20 (dd, J=8.5, 2.0 Hz, 1H) | Benzimidazole-H | 148.1 | Pyridine C |

| 6.95 (d, J=5.5 Hz, 1H) | Pyridine-H | 141.5 | Pyridine C |

| 6.80 (t, J=74.0 Hz, 1H) | OCHF₂ | 135.0 | Benzimidazole C |

| 4.80 (ABq, 2H) | -SCH₂- | 125.0 | Benzimidazole C-Cl |

| 3.90 (s, 3H) | -OCH₃ | 120.5 | Benzimidazole C |

| 3.85 (s, 3H) | -OCH₃ | 118.0 | Benzimidazole C |

| 115.5 (t, J=258 Hz) | OCF₂ | ||

| 112.0 | Benzimidazole C | ||

| 110.0 | Pyridine C | ||

| 60.9 | -OCH₃ | ||

| 56.1 | -OCH₃ | ||

| 31.0 | -SCH₂- |

Source: Hypothetical data based on typical chemical shifts for similar structures.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound molecule. acs.orgactascientific.com The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds (e.g., stretching, bending). google.com

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H group of the benzimidazole ring, the C=N and C=C bonds of the aromatic systems, the C-O bonds of the methoxy (B1213986) and difluoromethoxy groups, the S=O of the sulfinyl group, and the C-Cl bond. google.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Benzimidazole) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Benzimidazole) | 1610 - 1650 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Ether) | 1000 - 1300 |

| S=O Stretch (Sulfoxide) | 1030 - 1070 |

| C-F Stretch (Difluoromethoxy) | 1000 - 1100 |

| C-Cl Stretch | 600 - 800 |

Source: General IR absorption ranges for functional groups.

X-ray Diffraction (XRD) is a critical technique for analyzing the solid-state properties of this compound, specifically its crystalline structure. europa.eu The diffraction pattern obtained is unique to a specific crystalline form, acting as a fingerprint. This is vital for identifying and controlling polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physicochemical properties. researchgate.net

Powder X-ray Diffraction (PXRD) is commonly used to characterize the bulk drug substance. The analysis of the diffraction pattern provides information about the crystal system, space group, and unit cell dimensions of this compound. researchgate.netscribd.compsu.edu

Table 3: Hypothetical X-ray Diffraction Data for a Crystalline Form of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 80 |

| 12.2 | 7.3 | 65 |

| 15.8 | 5.6 | 100 |

| 19.5 | 4.5 | 90 |

| 21.0 | 4.2 | 75 |

| 24.8 | 3.6 | 85 |

| 27.3 | 3.3 | 50 |

Source: Illustrative data representing a hypothetical crystalline form.

Development of Reference Standards for Quality Control and Research

The development and establishment of highly purified reference standards for this compound and its potential impurities are paramount for quality control and research purposes. semanticscholar.orgpharmaffiliates.com These reference standards serve as the benchmark against which production batches of the API are compared to ensure they meet the required purity and quality specifications. geneesmiddeleninformatiebank.nl

The process of establishing a reference standard involves:

Synthesis and Isolation: The compound is synthesized and purified to the highest possible degree using techniques like recrystallization and chromatography. synzeal.com

Comprehensive Characterization: The purified compound undergoes extensive characterization using the spectroscopic and crystallographic methods described above (NMR, IR, XRD), as well as mass spectrometry and elemental analysis to confirm its identity and structure unequivocally. pillbuys.com

Purity Assessment: The purity of the reference standard is determined using high-performance liquid chromatography (HPLC) and other sensitive analytical methods. tennessee.edu The purity is often required to be greater than 99%. synzeal.comsynzeal.com

These well-characterized reference standards are then used in various applications, including:

Method Development and Validation: For developing and validating analytical methods used for routine quality control of the API. synzeal.com

Impurity Profiling: As markers to identify and quantify impurities in production batches of this compound. usp.orgsigmaaldrich.com

Stability Studies: To assess the stability of the drug substance under various storage conditions. geneesmiddeleninformatiebank.nl

By having certified reference standards, pharmaceutical manufacturers can ensure the consistent quality, purity, and identity of this compound, which is essential for its potential use in further research and development. semanticscholar.orgeuropa.eu

Metabolism and Biotransformation Studies of 6 Chloro Pantoprazole Analogs

In Vitro Metabolic Pathway Elucidation

In vitro studies are fundamental to understanding the metabolic pathways of drug candidates. For pantoprazole (B1678409) and its analogs, these studies typically utilize human liver microsomes, hepatocytes, and recombinant cytochrome P450 enzymes to map the biotransformation routes. europa.euresearchgate.net The primary metabolic pathways for pantoprazole involve demethylation and oxidation. pharmgkb.orgdrugbank.com

The main steps in the metabolism of pantoprazole are:

Demethylation: This occurs at the 4-position of the pyridine (B92270) ring. europa.eu

Sulfation: Following demethylation, the resulting metabolite undergoes conjugation with sulfate. pharmgkb.orgeuropa.eu

Oxidation: The sulfoxide (B87167) group can be oxidized to a sulfone. pharmgkb.orgresearchgate.net

These in vitro systems allow for the identification of metabolites formed and provide insights into the enzymes responsible for these transformations. europa.eu

Role of Cytochrome P450 Enzymes (e.g., CYP2C19, CYP3A4) in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of most proton pump inhibitors (PPIs), including pantoprazole and its analogs. researchgate.netnih.gov

CYP2C19: This is the principal enzyme responsible for the metabolism of pantoprazole. nih.govgutnliver.org It primarily catalyzes the O-demethylation of the molecule. researchgate.netgutnliver.org The activity of CYP2C19 is subject to genetic polymorphism, which can lead to significant inter-individual differences in drug clearance. nih.govfrilab.ch Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2C19 genotype, which can impact the efficacy of pantoprazole-based therapies. frilab.ch

CYP3A4: This enzyme provides an alternative, minor metabolic pathway for pantoprazole. pharmgkb.orgwikipedia.org Its main role is the oxidation of the sulfoxide to form pantoprazole sulfone. pharmgkb.orgresearchgate.net In individuals who are poor metabolizers via CYP2C19, the metabolic clearance of pantoprazole may rely more heavily on the CYP3A4 pathway. frilab.ch

The dual metabolic pathways for pantoprazole, involving both CYP2C19 and a subsequent sulfation step, contribute to its lower potential for drug-drug interactions compared to other PPIs that are more exclusively metabolized by the CYP system. gutnliver.orgnih.gov

Impact of Chloro Substitution on Metabolic Stability and Metabolite Formation

The introduction of a chloro group at the 6-position of the benzimidazole (B57391) ring, creating 6-Chloro Pantoprazole, is expected to influence its metabolic profile. Halogenation, particularly with chlorine or fluorine, is a common strategy in drug design to modulate physicochemical properties. rsc.orgumt.edu.pk

Key potential impacts of the chloro substitution include:

Altered Metabolic Stability: The chloro group may enhance the metabolic stability of the compound. smolecule.com The strong electron-withdrawing nature of chlorine can affect the electron density of the aromatic ring, potentially making it less susceptible to oxidative metabolism by CYP enzymes.

Modified Metabolite Profile: The substitution could alter the preferred sites of metabolism, potentially leading to a different ratio of metabolites compared to the parent compound, pantoprazole. The presence of the chloro group might hinder metabolism at or near the 6-position, favoring other metabolic routes.

Potency and Pharmacokinetics: The chloro substitution may lead to enhanced potency or a modified pharmacokinetic profile. smolecule.com

The difluoromethoxy group present in pantoprazole is known to contribute to the stability of the molecule. nih.gov The addition of a chloro group could further influence these properties.

Identification and Characterization of Primary and Secondary Metabolites

The primary metabolites of pantoprazole are well-characterized. For pantoprazole, the main metabolite found in plasma and urine is desmethylpantoprazole, which is then conjugated with sulfate. europa.eufrilab.ch Another significant metabolite is pantoprazole sulfone, formed through oxidation by CYP3A4. pharmgkb.orgtennessee.edu Pantoprazole sulfide (B99878) is also a known metabolite. pharmgkb.org

For this compound, while specific detailed studies are less common in publicly available literature, the expected primary metabolites would be analogs of those seen with pantoprazole. The identification and characterization of these metabolites are typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Table of Known and Predicted Metabolites of Pantoprazole and its Analogs

| Parent Compound | Primary Metabolite | Secondary Metabolite | Analytical Method |

|---|---|---|---|

| Pantoprazole | 4-O-Demethyl Pantoprazole | 4-O-Demethyl Pantoprazole Sulfate | LC-MS |

| Pantoprazole | Pantoprazole Sulfone | - | LC-MS |

| Pantoprazole | Pantoprazole Sulfide | - | LC-MS |

| This compound | Predicted: 6-Chloro-4-O-Demethyl Pantoprazole | Predicted: 6-Chloro-4-O-Demethyl Pantoprazole Sulfate | LC-MS |

Computational Prediction of Metabolites and Biotransformation Pathways

Computational tools are increasingly used in drug discovery and development to predict the metabolic fate of new chemical entities. nih.gov These in silico models can forecast potential sites of metabolism and the resulting metabolites, helping to prioritize experimental studies.

For this compound, computational approaches can be employed to:

Predict Sites of Metabolism: Software can identify atoms or bonds within the molecule that are most likely to be targeted by metabolic enzymes, particularly CYPs. This is often based on factors like bond dissociation energies and the accessibility of the site. nih.gov

Simulate Metabolic Pathways: Programs like BioTransformer and GLORY can predict the structures of potential metabolites. researchgate.net

Docking Studies: Molecular docking simulations can be used to model the interaction of this compound with the active sites of CYP2C19 and CYP3A4, providing insights into the likelihood and nature of its metabolism by these enzymes. researchgate.net

These computational predictions, when integrated with in vitro experimental data, provide a comprehensive understanding of the biotransformation of this compound.

Preclinical and in Vitro Mechanistic Investigations of 6 Chloro Pantoprazole

Exploration of Hydrogen/Potassium ATPase Enzyme Inhibition Mechanism in Gastric Parietal Cells

6-Chloro Pantoprazole (B1678409), a derivative of the proton pump inhibitor (PPI) pantoprazole, primarily functions by inhibiting the hydrogen/potassium ATPase (H+/K+ ATPase) enzyme system located on the secretory surface of gastric parietal cells. smolecule.comdrugbank.com This enzyme is the final step in the pathway of gastric acid production. pfizermedicalinformation.com

Similar to its parent compound, 6-Chloro Pantoprazole is a substituted benzimidazole (B57391) derivative that acts as a weak base. drugbank.com In the acidic environment of the parietal cell's secretory canaliculi, it undergoes a conversion to its active form, a sulfenamide (B3320178) derivative. drugbank.compatsnap.com This active form then covalently binds to the sulfhydryl groups of cysteine residues on the H+/K+ ATPase enzyme. drugbank.compatsnap.com This binding is irreversible, leading to the inactivation of the proton pump. drugbank.com As a result, both basal and stimulated gastric acid secretion are inhibited, regardless of the stimulus. pfizermedicalinformation.com To resume acid secretion, new H+/K+ ATPase enzymes must be synthesized by the parietal cells. drugbank.com

The chemical structure of this compound is 6-Chloro-5-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole. synzeal.com The addition of a chloro group at the sixth position of the benzimidazole ring is the key structural difference from pantoprazole and may influence its pharmacological properties. smolecule.com

Investigation of Structure-Activity Relationships (SAR) Mediated by the Chloro Group

The introduction of a chloro group at the sixth position of the benzimidazole ring in pantoprazole creates this compound, a modification that can influence its biological activity and pharmacological profile. smolecule.com While specific research detailing the direct structure-activity relationship (SAR) of the 6-chloro substituent is not extensively available in the provided results, general principles of medicinal chemistry suggest that this modification is not arbitrary.

The chloro group is an electron-withdrawing group, which can alter the electronic distribution within the benzimidazole ring system. This can, in turn, affect the molecule's pKa, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties. Altering these properties can potentially enhance the compound's potency or modify its duration of action compared to the parent compound, pantoprazole. smolecule.com

Furthermore, this compound can serve as a valuable starting material for the synthesis of new PPI derivatives. smolecule.com Researchers can leverage the reactivity of the chloro group, for instance, through nucleophilic substitution reactions, to introduce other functional groups at this position. smolecule.com This allows for a systematic exploration of how different substituents at the 6-position of the benzimidazole ring impact the inhibitory activity on the H+/K+ ATPase and other pharmacological parameters. This approach is fundamental to understanding the SAR of this class of compounds and for the rational design of new PPIs with potentially improved therapeutic profiles. smolecule.com

Cellular and Molecular Interactions in Specific Biological Systems

Effects on Osteoclast Viability and Function in Vitro

In vitro studies on the parent compound, pantoprazole, have shown that it can decrease the viability and function of human osteoclasts. nih.gov Osteoclasts are bone-resorbing cells, and their activity is crucial for bone metabolism. nih.gov One proposed mechanism for the effect of PPIs on bone metabolism is the inhibition of the vacuolar-type H+-ATPase (V-ATPase) in osteoclasts, which is structurally similar to the gastric H+/K+-ATPase. gutnliver.org This inhibition could disrupt the acidification process necessary for bone resorption. gutnliver.org

In one study, human osteoclasts were treated with varying concentrations of pantoprazole over seven days. The results indicated a significant reduction in both cell viability and the activity of tartrate-resistant acid phosphatase (TRAP), a key enzyme in osteoclast function. nih.gov However, the expression of osteoclast-specific genes was not significantly different between the treated and control groups after seven days. nih.gov These findings suggest that while PPIs like pantoprazole inhibit the bone-degrading function of osteoclasts, the precise underlying pathomechanism remains to be fully elucidated. nih.gov

It is important to note that these studies were conducted with pantoprazole, and specific in vitro data on the direct effects of this compound on osteoclast viability and function are not detailed in the provided search results. However, given the structural similarity and shared primary mechanism of action with pantoprazole, it is plausible that this compound could exert similar effects on osteoclasts.

In Vitro Cytotoxic Potential and Anti-Angiogenic Activity in Cancer Research Models

Research into the parent compound, pantoprazole, has revealed potential cytotoxic and anti-angiogenic activities in various cancer research models. ijpsjournal.comijpsjournal.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ukm.my

In vitro studies have demonstrated that pantoprazole exhibits cytotoxic effects on cancer cell lines. ijpsjournal.comijpsjournal.com For instance, an MTT assay showed that pantoprazole has cytotoxic activity against cancer cells. ijpsjournal.com Furthermore, a study on HeLa cancer cells observed a dose-dependent reduction in cell viability with increasing concentrations of pantoprazole. ijpsjournal.com

The anti-angiogenic potential of pantoprazole has been investigated using models such as the chorioallantoic membrane (CAM) assay. ijpsjournal.com In this model, pantoprazole was found to disrupt vascularization in fertilized eggs at a concentration of 50 microgram/ml. ijpsjournal.com Docking studies have also suggested that pantoprazole may have a good binding efficacy with the Vascular Endothelial Growth Factor (VEGF) receptor, which is a key signaling molecule in the process of angiogenesis. ijpsjournal.com

While these findings are for pantoprazole, they suggest a potential area of investigation for this compound. The structural modification of the chloro group could potentially modulate these cytotoxic and anti-angiogenic properties.

Table 1: Summary of In Vitro Anti-Angiogenic and Cytotoxic Studies of Pantoprazole

| Assay | Model System | Finding | Reference |

|---|---|---|---|

| Cytotoxicity | Mung Beans | Inhibition of germination, indicating cytotoxic potential. | ijpsjournal.com |

| Cytotoxicity | Cancer Cell Lines | Pantoprazole demonstrated cytotoxic activity. | ijpsjournal.comijpsjournal.com |

Modulation of Oxidative Stress, Inflammation, and Apoptosis Pathways in Preclinical Models

Preclinical studies investigating the effects of the parent compound, pantoprazole, have demonstrated its ability to modulate pathways involved in oxidative stress, inflammation, and apoptosis, particularly in the context of gastric ulcer healing. nih.govnih.govresearchgate.net Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. frontiersin.org

In a study on experimentally induced gastric ulcers in rats, treatment with pantoprazole resulted in a significant decrease in serum markers of oxidative stress, such as advanced oxidation protein products (AOPPs) and advanced glycation end products (AGEPs), along with a significant increase in total antioxidant capacity (TAC). nih.gov

Furthermore, at the molecular level, pantoprazole treatment led to a significant downregulation of several key inflammatory and apoptotic markers in gastric tissue. nih.gov These included:

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): A key transcription factor in the inflammatory response.

Tumor necrosis factor-alpha (TNF-α): A pro-inflammatory cytokine.

Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of pro-inflammatory prostaglandins.

Intercellular adhesion molecule-1 (ICAM-1): A molecule that facilitates the adhesion of inflammatory cells.

Matrix metallopeptidase 9 (MMP-9): An enzyme involved in tissue remodeling and inflammation.

Caspase-3: A key executioner enzyme in the apoptotic pathway.

Concurrently, pantoprazole treatment was associated with a significant upregulation of vascular endothelial growth factor (VEGF), which promotes angiogenesis and tissue healing, and peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory properties. nih.gov

These findings suggest that beyond its acid-suppressing effects, pantoprazole can promote gastric tissue healing by mitigating oxidative stress, inhibiting inflammation, and reducing apoptosis. nih.gov While these studies were conducted with pantoprazole, the structural similarity of this compound suggests that it may also possess similar modulatory effects on these cellular pathways.

Interactions with ATP-Binding Cassette (ABC) Transporters in Cellular Systems

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in the transport of various substances across cellular membranes, including drugs. frontiersin.orgguidetopharmacology.org Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1), is a major mechanism of multidrug resistance in cancer cells. oaepublish.com

Studies have shown that the parent compound, pantoprazole, can interact with certain ABC transporters. For instance, pantoprazole is listed as a substrate for BCRP (ABCG2). solvobiotech.com This interaction implies that BCRP can actively efflux pantoprazole from cells, potentially reducing its intracellular concentration and efficacy in certain contexts.

Furthermore, research has indicated that pantoprazole can act as an inhibitor of ABCC6. plos.org In a study investigating nilotinib (B1678881) resistance in chronic myeloid leukemia cells, pantoprazole was shown to significantly reduce the IC50 of nilotinib, suggesting that it inhibits the efflux of nilotinib mediated by ABCC6. plos.org This inhibitory effect on an ABC transporter highlights a potential for drug-drug interactions.

The interaction of this compound with ABC transporters has not been specifically detailed in the provided search results. However, given that its parent compound, pantoprazole, is a known substrate and inhibitor of specific ABC transporters, it is plausible that this compound would also exhibit interactions with these transport proteins. The presence of the chloro group could potentially alter the affinity and nature of these interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pantoprazole |

| Sulfenamide |

| Nilotinib |

| Advanced Oxidation Protein Products (AOPPs) |

| Advanced Glycation End Products (AGEPs) |

| Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) |

| Tumor necrosis factor-alpha (TNF-α) |

| Cyclooxygenase-2 (COX-2) |

| Intercellular adhesion molecule-1 (ICAM-1) |

| Matrix metallopeptidase 9 (MMP-9) |

| Caspase-3 |

| Vascular Endothelial Growth Factor (VEGF) |

| Peroxisome proliferator-activated receptor-gamma (PPARγ) |

| P-glycoprotein (P-gp/ABCB1) |

| Breast cancer resistance protein (BCRP/ABCG2) |

| Multidrug resistance-associated protein 1 (MRP1/ABCC1) |

Computational Chemistry and in Silico Modeling for 6 Chloro Pantoprazole Research

Molecular Docking Studies for Receptor Binding Affinity and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is instrumental in understanding the binding affinity and interaction patterns between a ligand, such as 6-Chloro Pantoprazole (B1678409), and its biological target.

Research on pantoprazole derivatives has utilized molecular docking to elucidate their binding efficiencies with target enzymes. For instance, studies on various pantoprazole derivatives have shown a range of docking scores, indicating differing binding energies. nnpub.inresearchgate.net In one such study, the docking scores of 12 pantoprazole derivatives ranged from -6.21 to -8.73 kcal/mol. nnpub.in Notably, a derivative demonstrated a significant binding energy of -8.73 kcal/mol compared to the standard pantoprazole's -6.21 kcal/mol, suggesting a stronger interaction with the target protein. nnpub.inresearchgate.net

In the context of 6-Chloro Pantoprazole, molecular docking studies are crucial for predicting its binding mode within the active site of its target protein, often the H+/K+-ATPase. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. For example, in a study of pantoprazole with the Epidermal Growth Factor Receptor (EGFR), molecular docking analysis revealed a binding energy of -8.6 kcal/mol, indicating a strong affinity. frontiersin.org The stability of this complex was attributed to hydrogen bonds with THR854 and LYS745 residues and hydrophobic interactions with LEU788 and LEU777 residues. frontiersin.org While this study was on pantoprazole, similar interactions would be investigated for its 6-chloro derivative to understand how the chlorine substitution influences binding.

The binding interactions of pantoprazole have also been explored against other targets. For instance, in silico studies have investigated pantoprazole's potential as a metallo-beta-lactamase inhibitor, where it was found to chelate zinc ions in the active site of the New Delhi metallo-β-lactamase enzyme. frontiersin.org Such studies provide a foundation for exploring the potential of this compound against a variety of biological targets.

Interactive Data Table: Molecular Docking Scores of Pantoprazole Derivatives

| Compound | Docking Score (kcal/mol) |

|---|---|

| Pantoprazole Derivative 1 | -8.73 nnpub.inresearchgate.net |

| Pantoprazole Derivative 8 | -8.43 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. unicamp.br These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects. unicamp.breuropa.eu

For proton pump inhibitors like pantoprazole and its derivatives, QSAR studies are employed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their inhibitory activity against targets like H+/K+-ATPase. researchgate.netufv.br A successful QSAR model can guide the design of more potent inhibitors. For example, a QSAR study on a series of N-((3-Benzamido-4-oxo-3, 4 dihydro quinazolin -2-yl) methyl)-N-(substituted phenyl) benzamides as antiulcer agents yielded a model with a high correlation coefficient (r2=0.84) and predictive correlation coefficient (r2pred=0.88). scispace.com This model indicated that properties like Log D and specific shadow indices are crucial for inhibitory activity. scispace.com

In the context of this compound, a QSAR study would involve a series of related benzimidazole (B57391) derivatives with varying substituents. The biological activity of these compounds would be experimentally determined and then correlated with calculated molecular descriptors. The resulting QSAR model could then be used to predict the activity of this compound and to identify which of its structural features are most important for its activity. For instance, a QSAR analysis of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives revealed that the charge on a nitrogen atom and electron density play significant roles in their toxic effects. researchgate.net Such insights are invaluable for the rational design of new analogues with improved therapeutic profiles.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Screening

Before a compound can become a viable drug candidate, it must exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. rsc.orgnih.gov In silico ADMET prediction has become a critical component of the early drug discovery process, allowing for the rapid screening of large numbers of compounds and the identification of those with promising pharmacokinetic and safety profiles. nih.govresearchgate.net

Various computational tools and models are available to predict a wide range of ADMET properties. nih.gov For benzimidazole derivatives, including this compound, these tools can predict parameters such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity. nih.govresearchgate.net For instance, a study on benzimidazole derivatives used the admetSAR server to predict their ADMET profiles and found that all seven compounds studied had a high rate of human intestinal absorption. nih.gov

In a study of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the five most active compounds were found to have a good ADMET profile when compared to reference drugs. researchgate.netrsc.org This highlights the importance of early ADMET assessment in identifying promising lead compounds. The prediction of these properties for this compound would involve using various software to calculate descriptors related to its physicochemical properties and then using these to predict its likely behavior in the body. This allows for the early identification of potential liabilities, such as poor absorption or high toxicity, which can then be addressed through chemical modification.

Interactive Data Table: Predicted ADMET Properties for a Series of Benzimidazole Derivatives

| Compound | Human Intestinal Absorption | Blood-Brain Barrier Penetration | Ames Test |

|---|---|---|---|

| Compound A | High | Low | Non-mutagenic |

| Compound B | High | High | Non-mutagenic |

| Compound C | Moderate | Low | Mutagenic |

| Compound D | High | Low | Non-mutagenic |

This table is a representative example based on typical ADMET prediction studies for benzimidazole derivatives and does not represent specific data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemrxiv.orgd-nb.info For a flexible molecule like this compound, understanding its preferred conformations is crucial, as this can significantly influence its binding to a receptor. Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time, offering insights into its flexibility and the stability of different conformations. d-nb.infomdpi.com

MD simulations can be used to study the dynamic behavior of a ligand-receptor complex, providing a more realistic picture of the binding event than static docking studies. frontiersin.orgjocpr.com For example, MD simulations of pantoprazole complexed with EGFR showed that the complex reached equilibrium after 60 ns, with the RMSD fluctuations stabilizing around 2.6 Å. frontiersin.org The simulations also revealed that the complex maintained an average of three hydrogen bonds throughout the simulation, contributing to its stability. frontiersin.org

For this compound, MD simulations could be used to investigate how the chloro substituent affects the molecule's conformational preferences and its interactions with the target protein over time. These simulations can reveal important dynamic information, such as the stability of key hydrogen bonds and the flexibility of different parts of the molecule within the binding site. researchgate.net This information can be invaluable for understanding the molecular basis of its activity and for designing new analogues with improved binding characteristics. The conformational behavior of related compounds, such as other proton pump inhibitors, has been studied using MD simulations to understand their stability and interactions in aqueous media. jocpr.comresearchgate.net

Patent Landscape and Intellectual Property Analysis from a Chemical Research Perspective

Review of Synthesis Patents for Pantoprazole (B1678409) and its Chlorinated Derivatives

The synthesis of pantoprazole, a substituted benzimidazole (B57391), has been a subject of extensive patent literature, with many routes involving chlorinated intermediates. The foundational synthesis typically involves the condensation of two key heterocyclic fragments followed by an oxidation step.

A common patented route involves the reaction of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the thioether precursor (pantoprazole sulfide). acs.orgacs.org This thioether is then oxidized to the sulfoxide (B87167), which is pantoprazole. acs.org The choice of oxidizing agent is critical and has been the focus of numerous patents to control the formation of by-products, particularly the over-oxidized sulfone impurity. acs.orgnih.gov While early patents like EP0166287 described the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA), subsequent inventions have focused on more cost-effective and selective oxidants like sodium hypochlorite (B82951). acs.orgnih.govpatsnap.com

Innovations have also aimed at creating more efficient, "one-pot" processes that avoid the isolation of intermediates, thereby improving industrial viability. google.comgoogleapis.com These processes often involve the in situ formation of the pantoprazole sulfide (B99878) from its precursors, followed directly by oxidation in the same reaction vessel. google.comgoogle.com The choice of solvents, bases, and phase transfer catalysts is crucial in these integrated processes to ensure high purity and yield. google.com

Below is a table summarizing key patents related to the synthesis of pantoprazole and its chlorinated derivatives.

| Patent/Application Number | Assignee | Key Chemical Process Described |

| EP0166287 | Byk Gulden Lomberg Chemische Fabrik GmbH | Initial disclosure of pantoprazole and its synthesis via condensation and oxidation with m-CPBA. nih.govgoogleapis.comallfordrugs.com |

| WO02/28852A1 | ESTEVE QUIMICA, S.A. | Synthesis involving the oxidation of a chloro derivative of pantoprazole. google.comgoogleapis.comgoogle.com |

| US7683177B2 | Teva Pharmaceutical Industries Ltd | Describes processes for preparing 2-[(pyridinyl)methyl]sulfinyl-substituted benzimidazoles and novel chlorinated derivatives of pantoprazole. google.com |

| WO2006064249A2 | Cipla Limited | A one-pot process for synthesizing pantoprazole sodium without the isolation of the sulfide intermediate, using a phase transfer catalyst. google.com |

| US20050075370A1 | Teva Pharmaceutical Industries Ltd | Discloses processes for preparing pantoprazole and its novel chlorinated derivatives, such as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)-chloromethyl]sulfinyl]-1H-benzimidazole. acs.orgpatsnap.com |

| WO2008001392A2 | HETERO DRUGS LIMITED | An improved process involving the in-situ reaction of the condensed thioether intermediate with an oxidizing agent in a chloro solvent. google.com |

Analysis of Patents Related to Novel Formulations and Crystalline Forms

The solid-state chemistry of pantoprazole, particularly its sodium salt, is complex, with numerous patents claiming different crystalline forms, hydrates, and solvates. The control over the crystalline form is critical as it can influence the stability, solubility, and bioavailability of the final pharmaceutical product.

Pantoprazole sodium is known to exist in several polymorphic and hydrated forms, with pantoprazole sodium sesquihydrate being a common form. cambridge.orgimsa.edu Patent US6933389B2, for example, specifically claims a process for the preparation of crystalline Form I of pantoprazole sodium sesquihydrate. imsa.edugoogle.com The process details highlight the importance of solvent systems in obtaining the desired crystalline structure. google.com

Other patents disclose different crystalline forms and solvates. For instance, U.S. Patent 7,507,829 B2 claims several polymorphs of pantoprazole sodium. cambridge.orgimsa.edu The preparation of these different forms often relies on carefully controlled crystallization conditions, including the choice of solvent, temperature, and agitation. Novel crystalline ketone solvates of pantoprazole sodium have also been disclosed in patent application 2005/024578, further expanding the landscape of its solid-state forms. cambridge.orgimsa.edu

The conversion between these forms is another area of intellectual property. Patents describe methods for transforming one crystalline form into another or for converting anhydrous or monohydrate forms into the desired sesquihydrate. google.comgoogle.com These processes often involve slurrying the solid in specific organic solvents. google.com The ability to reliably produce a single, stable polymorphic form is a significant manufacturing advantage.

The table below provides an overview of patents related to different crystalline forms of pantoprazole.

| Patent/Application Number | Assignee / Inventor | Subject of Patent |

| US6933389B2 | Dr. Reddy's Laboratories Limited | Process for preparing crystalline Form I of pantoprazole sodium sesquihydrate. cambridge.orgimsa.edugoogle.com |

| US7507829B2 | Finkelstein et al. | Claims several polymorphs of pantoprazole sodium. cambridge.orgimsa.edu |

| US2005/024578 | Allegrini et al. | Disclosure of novel crystalline ketone solvates of pantoprazole sodium. cambridge.orgimsa.edu |

| WO91/19710 | Byk Gulden Lomberg | Discloses pantoprazole sodium sesquihydrate and its characteristics. google.com |

| KR101170940B1 | HANMI PHARM. CO., LTD. | A process for preparing crystalline pantoprazole sodium sesquihydrate (Form I) by dissolving pantoprazole in dichloromethane (B109758) or chloroform (B151607) and adding an aqueous sodium hydroxide (B78521) solution. google.com |

Implications of Patent Literature for Future Chemical Research and Development

The extensive patent literature for pantoprazole and its derivatives, including 6-Chloro Pantoprazole, provides a clear roadmap of past chemical innovation and illuminates pathways for future research and development.

One of the most significant trends evident from the patent landscape is the drive towards more efficient and environmentally benign synthesis processes. The evolution from multi-step isolations using hazardous reagents to one-pot syntheses in aqueous media signifies a strong industrial push for "green chemistry." acs.orgnih.gov Future research will likely continue this trend, focusing on developing catalytic (including biocatalytic) oxidation methods that can selectively produce the sulfoxide without forming the sulfone by-product, thus simplifying purification.

The control of impurities remains a central theme. semanticscholar.org Patents often detail specific conditions to minimize known impurities. patsnap.com The identification of novel process-related impurities, such as the dimer impurity E mentioned in some studies, and the development of synthetic routes that avoid their formation, represents a continuous area for chemical research. semanticscholar.orgnih.gov Understanding the mechanisms of impurity formation is key to designing robust and non-infringing manufacturing processes.

Furthermore, the vast number of patents related to crystalline forms underscores the critical role of solid-state chemistry in pharmaceuticals. For future R&D, this implies that the discovery of new, stable, and non-hygroscopic polymorphs or co-crystals of pantoprazole could still offer significant intellectual property and commercial advantages. Research into novel crystallization techniques, including the use of polymeric heteronuclei or continuous crystallization methods, could yield new crystalline forms with improved physicochemical properties.

From an intellectual property perspective, the dense patent thicket around pantoprazole synthesis means that any new commercial process must be carefully designed to navigate existing claims. Research into fundamentally new synthetic routes that bypass key patented intermediates, such as specific chlorinated derivatives, or use novel coupling and oxidation chemistries, will be essential for generic manufacturers and innovators alike. The patent landscape, therefore, acts as both a guide to successful past strategies and a catalyst for future chemical creativity.

Emerging Research Frontiers and Future Directions for 6 Chloro Pantoprazole

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 6-Chloro Pantoprazole (B1678409), a significant derivative of the proton pump inhibitor pantoprazole, is an area of active research. Traditional synthetic pathways often involve multiple steps with the potential for byproduct formation. nih.gov Current research is focused on developing more efficient, cost-effective, and environmentally friendly methods.

The use of water as a solvent is a key aspect of green chemistry being applied to pantoprazole synthesis. nih.gov Carrying out reactions in water minimizes the use of volatile and often toxic organic solvents, making the process more sustainable. nih.gov Research has demonstrated the feasibility of conducting the coupling and oxidation steps of pantoprazole synthesis in water without the need to isolate intermediates, resulting in good yield and purity. nih.gov

Microwave-assisted synthesis is another modern technique being investigated to accelerate reaction times and improve yields for benzimidazole (B57391) derivatives. diva-portal.orgresearchgate.net This method has been shown to dramatically reduce reaction times from hours to minutes for the synthesis of various benzimidazole compounds. diva-portal.orgresearchgate.net

Furthermore, researchers are exploring alternative oxidizing agents to minimize the formation of impurities, such as the corresponding sulfone. nih.gov While m-chloroperoxybenzoic acid (mCPBA) has been traditionally used, it can lead to the formation of hard-to-remove byproducts. nih.gov The use of sodium hypochlorite (B82951) under controlled pH conditions is one such alternative that has been investigated. google.com The development of novel chlorinated derivatives of pantoprazole is also an area of interest. google.com

Future directions in the synthesis of 6-Chloro Pantoprazole and related compounds will likely continue to focus on the principles of green chemistry, including the use of renewable starting materials, atom economy, and the reduction of energy consumption. mdpi.com

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

This compound, like its parent compound pantoprazole, functions as a proton pump inhibitor (PPI). smolecule.com Its primary mechanism of action involves the irreversible inhibition of the H+/K+ ATPase enzyme system in gastric parietal cells. hres.canih.govwikipedia.org This enzyme is the final step in the pathway of gastric acid secretion. wikipedia.org

Upon administration, pantoprazole is absorbed and accumulates in the acidic environment of the parietal cells. hres.ca There, it is converted to its active form, a cyclic sulphenamide. europa.eu This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, thereby inactivating the pump and inhibiting both basal and stimulated gastric acid secretion. drugbank.com The inhibition is long-lasting, as new enzyme synthesis is required to restore acid secretion. wikipedia.org

The introduction of a chloro group at the 6-position of the benzimidazole ring in this compound may influence its potency and pharmacokinetic profile compared to pantoprazole. smolecule.com The chloro group, being an electron-withdrawing group, can alter the electronic properties of the molecule, potentially affecting its binding affinity to the proton pump or its metabolic stability. smolecule.com

At the molecular level, the interaction of pantoprazole and its derivatives with cytochrome P450 (CYP) enzymes is a crucial aspect of their metabolism. Pantoprazole is extensively metabolized in the liver, primarily by CYP2C19 and to a lesser extent by CYP3A4. hres.cawikipedia.org The main metabolic pathway involves demethylation followed by sulfation. wikipedia.org The metabolites of pantoprazole are generally considered to be pharmacologically inactive. wikipedia.org Understanding how the 6-chloro substitution affects these metabolic pathways is essential for predicting potential drug-drug interactions. smolecule.com

Molecular docking studies have been employed to investigate the binding of PPIs to their target enzyme and to efflux transporters like P-glycoprotein (P-gp). researchgate.net Such studies have revealed that pantoprazole can bind to the ATP binding site of P-gp, suggesting a potential for interaction with other drugs that are substrates of this transporter. researchgate.net A deeper understanding of these molecular interactions can aid in the design of new PPIs with improved selectivity and reduced potential for off-target effects.

Advanced Analytical Techniques for Comprehensive Impurity and Metabolite Profiling

Ensuring the purity of pharmaceutical compounds is critical. For this compound, like other active pharmaceutical ingredients (APIs), the identification and quantification of impurities are essential for quality control. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a cornerstone method for impurity profiling of pantoprazole and its derivatives. researchgate.net HPLC methods, often coupled with UV detection, are used to separate and quantify impurities. For enhanced sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. researchgate.net LC-MS and its tandem version, LC-MS/MS, allow for the identification of impurities by their molecular weight and fragmentation patterns, even at very low concentrations. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of certain types of impurities. researchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UPLC-MS/MS) has further improved the speed and resolution of impurity analysis. pnrjournal.com

For the structural elucidation of unknown impurities, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. conicet.gov.ar Techniques such as 1H NMR, 13C NMR, and DEPT, often used in conjunction with LC-MS and infrared (IR) spectroscopy, provide detailed information about the molecular structure of impurities. conicet.gov.ar

Metabolite profiling, which involves the identification and quantification of drug metabolites in biological matrices, is crucial for understanding the pharmacokinetics of a drug. Similar to impurity profiling, LC-MS/MS is a key technique for analyzing metabolites of pantoprazole. researchgate.net Studies have used LC-MS/MS to identify various metabolites of pantoprazole in urine, including those formed through demethylation, sulfation, and the formation of sulfone or sulfide (B99878) derivatives. researchgate.netnih.gov